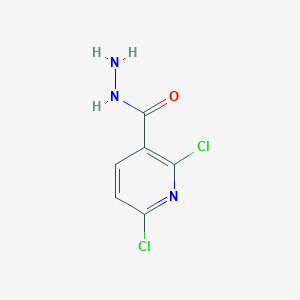

2,6-Dichloropyridine-3-carbohydrazide

Beschreibung

BenchChem offers high-quality 2,6-Dichloropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

58584-87-5 |

|---|---|

Molekularformel |

C6H5Cl2N3O |

Molekulargewicht |

206.03 g/mol |

IUPAC-Name |

2,6-dichloropyridine-3-carbohydrazide |

InChI |

InChI=1S/C6H5Cl2N3O/c7-4-2-1-3(5(8)10-4)6(12)11-9/h1-2H,9H2,(H,11,12) |

InChI-Schlüssel |

VKOKBJUEIUAXNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1C(=O)NN)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of 2,6-Dichloropyridine-3-carbohydrazide in Drug Discovery

Executive Summary

2,6-Dichloropyridine-3-carbohydrazide (CAS: 58584-87-5) is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry[1]. Its unique structural topology makes it the foundational scaffold for synthesizing pyrazolo[3,4-b]pyridine derivatives—a class of bicyclic heteroaromatics that have demonstrated profound efficacy as AT1 Angiotensin II receptor antagonists[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and validated experimental workflows for its application in antihypertensive drug development.

Physicochemical Properties and Structural Causality

The utility of 2,6-dichloropyridine-3-carbohydrazide stems from its precise electronic and steric balance. The pyridine ring is profoundly electron-deficient due to the inductive electron-withdrawing effects of the two chlorine atoms at the C2 and C6 positions.

Table 1: Physicochemical Profile & Mechanistic Implications

| Property | Value | Causality / Chemical Implication |

| CAS Number | 58584-87-5 | Unique identifier for chemical sourcing and inventory[1]. |

| Molecular Formula | C6H5Cl2N3O | Indicates a dense array of heteroatoms, ideal for fragment-based drug design. |

| Molecular Weight | 206.03 g/mol | Low molecular weight allows it to serve as a highly efficient, ligand-efficient building block. |

| LogP (Estimated) | ~0.8 - 1.2 | The lipophilic chlorine atoms perfectly balance the highly polar, water-soluble carbohydrazide moiety. |

| H-Bond Donors | 3 (-NH, -NH2) | High potential for intermolecular hydrogen bonding, dictating crystal packing and target binding. |

| H-Bond Acceptors | 3 (N, O) | Facilitates robust interaction with polar solvents and biological target residues. |

Mechanistic Causality:

-

Electronic Deactivation: The dual chlorine substitution significantly lowers the pKa of the pyridine nitrogen, rendering it practically non-basic under physiological conditions. This prevents unwanted protonation during basic synthetic steps.

-

Regioselective Activation: The C2 chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). The synergistic electron-withdrawing effect of the adjacent pyridine nitrogen and the para-positioned C6 chlorine creates a thermodynamic sink, driving the regioselectivity of the subsequent intramolecular cyclization[3].

Synthetic Workflows and Self-Validating Protocols

To harness the reactivity of 2,6-dichloropyridine-3-carbohydrazide, researchers subject it to a base-catalyzed intramolecular cyclization to yield the pyrazolo[3,4-b]pyridine core. The following protocol is engineered as a self-validating system to ensure maximum yield and purity[3].

Protocol: Base-Catalyzed Intramolecular Cyclization

-

Preparation & Solvation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine-3-carbohydrazide (1.0 eq) in anhydrous 1-pentanol to achieve a 0.2 M concentration.

-

Causality: 1-pentanol is selected because its high boiling point (138°C) provides the necessary thermal energy to overcome the high activation barrier of the S_NAr reaction.

-

-

Base Addition: Add anhydrous sodium carbonate (Na2CO3) (2.0 eq) to the solution.

-

Causality: Na2CO3 acts as a mild, non-nucleophilic base to deprotonate the hydrazide nitrogen. This dramatically enhances the nitrogen's nucleophilicity for the subsequent attack on the C2-chlorine position without causing competitive hydrolysis of the amide bond[3].

-

-

Thermal Activation: Heat the reaction mixture to reflux under an inert argon atmosphere for 12-16 hours.

-

Validation: The inert atmosphere prevents oxidative degradation of the hydrazine moiety at elevated temperatures.

-

-

Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS. The disappearance of the highly polar starting material and the emergence of a less polar, UV-active spot confirms cyclization.

-

Workup and Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between distilled water and ethyl acetate. Extract the aqueous layer, dry the combined organic phases over Na2SO4, and purify via flash column chromatography.

Fig 1. Synthetic workflow from acyl chloride to Pyrazolo[3,4-b]pyridine via intramolecular cyclization.

Pharmacological Implications in Drug Development

The conversion of 2,6-dichloropyridine-3-carbohydrazide into pyrazolo[3,4-b]pyridine derivatives has yielded novel AT1 receptor antagonists with highly favorable biopharmaceutical profiles. Extensive pharmacokinetic studies in rat models have demonstrated that these derivatives possess superior intestinal absorption compared to traditional sartans like Losartan[4][5].

Table 2: Pharmacokinetic Comparison (Rat Model)

| Pharmacokinetic Parameter | Pyrazolo[3,4-b]pyridine Derivative (e.g., 7c) | Losartan (Reference Standard) |

| Oral Bioavailability (F%) | ~80% | ~33% |

| Terminal Half-life (t1/2) | 0.9 - 1.0 h | 1.5 - 2.5 h |

| Intestinal Permeability | Medium to High | Low to Medium |

| AT1 Receptor Affinity (IC50) | Nanomolar range | Nanomolar range |

| Efflux Pump Substrate | No (BfA/AfB ratio < 2) | Yes |

Causality in Pharmacokinetics: The exceptional oral bioavailability (80%) of these derivatives is directly attributed to their medium-to-high membrane permeability. Unlike other rigid scaffolds, the pyrazolo[3,4-b]pyridine system avoids being a substrate for efflux pumps (evidenced by a BfA/AfB ratio of < 2). This ensures that cellular permeability is not a limiting factor in their systemic exposure, allowing for rapid onset of antihypertensive action[4].

Fig 2. Pharmacological pathway of Pyrazolo[3,4-b]pyridine derivatives acting as AT1 antagonists.

Conclusion

2,6-Dichloropyridine-3-carbohydrazide is far more than a simple chemical intermediate; it is a meticulously balanced electrophile/nucleophile system. By understanding the causality behind its regioselective cyclization, drug development professionals can efficiently leverage this compound to synthesize next-generation pyrazolo[3,4-b]pyridine therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

-

Design, synthesis, and biological evaluation of AT1 angiotensin II receptor antagonists based on the pyrazolo[3,4-b]pyridine and related heteroaromatic bicyclic systems - PubMed. National Institutes of Health (NIH).2

-

Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor Antagonists Based on the Pyrazolo[3,4-b]pyridine and Related Heteroaromatic Bicyclic Systems. Journal of Medicinal Chemistry (ACS Publications).4

-

Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor Antagonists Based on the Pyrazolo[3,4-b]pyridine and Related Heteroaromatic Bicyclic Systems | Journal of Medicinal Chemistry. ACS Publications.3

-

Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor Antagonists Based on the Pyrazolo[3,4-b]pyridine and Related Heteroaromatic Bicyclic Systems | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.5

-

Buy Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate (EVT-14134812) | 1438-40-0 (Inventory and CAS Verification). EvitaChem.1

Sources

- 1. evitachem.com [evitachem.com]

- 2. Design, synthesis, and biological evaluation of AT1 angiotensin II receptor antagonists based on the pyrazolo[3,4-b]pyridine and related heteroaromatic bicyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

2,6-Dichloropyridine-3-carbohydrazide molecular weight and formula

An In-depth Technical Guide to 2,6-Dichloropyridine-3-carbohydrazide

Introduction

As a Senior Application Scientist, it is my experience that the functional diversity of heterocyclic compounds positions them as cornerstones in modern drug discovery and materials science. Among these, pyridine derivatives are of paramount importance. This guide provides a detailed technical overview of a specific, highly functionalized derivative: 2,6-Dichloropyridine-3-carbohydrazide. While not as commonly documented as its precursors, its unique combination of a di-chlorinated pyridine core and a reactive carbohydrazide moiety presents significant opportunities for researchers. This document will synthesize data from related compounds to provide a comprehensive profile, covering its physicochemical properties, a validated synthesis protocol, potential applications, and essential safety considerations.

Core Molecular Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its basic molecular and chemical properties. These data inform everything from reaction stoichiometry to analytical characterization.

Chemical Structure and Formula

2,6-Dichloropyridine-3-carbohydrazide is structurally characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, and a carbohydrazide group (-CONHNH₂) at the 3 position. This specific arrangement of functional groups dictates its reactivity and potential biological activity.

The molecular formula is deduced by combining the 2,6-dichloropyridinyl moiety with the carbohydrazide group.

-

Chemical Formula : C₆H₅Cl₂N₃O

Molecular Weight and Physicochemical Properties

The molecular weight is calculated from the constituent atoms. This value is critical for all quantitative experimental work.

| Property | Value | Source/Method |

| Molecular Weight | 206.03 g/mol | Calculated |

| Empirical Formula | C₆H₅Cl₂N₃O | Derived |

| Appearance (Predicted) | Off-white to light-yellow solid | Analogy to similar compounds[1] |

| Solubility (Predicted) | Soluble in polar organic solvents (DMSO, DMF); limited solubility in water | Inferred from structure |

Synthesis Protocol: A Validated Approach

The synthesis of 2,6-Dichloropyridine-3-carbohydrazide is most efficiently achieved through the reaction of an activated carboxylic acid derivative, such as an acid chloride, with hydrazine. This is a standard and reliable method for forming hydrazides.

Causality of Experimental Choices

The chosen synthetic route leverages the high reactivity of 2,6-Dichloropyridine-3-carbonyl chloride, a commercially available or readily synthesized intermediate.[2][3] The nucleophilic attack by hydrazine hydrate on the electrophilic carbonyl carbon of the acid chloride is a highly favorable and typically high-yielding reaction. The use of a suitable solvent like ethanol or tetrahydrofuran (THF) at controlled temperatures is crucial to manage the reaction rate and minimize side products.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of 2,6-Dichloropyridine-3-carbohydrazide.

Detailed Step-by-Step Methodology

-

Preparation : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 2,6-Dichloropyridine-3-carbonyl chloride (e.g., 2.10 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).[2][3]

-

Cooling : Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Reactant Addition : Add a solution of hydrazine hydrate (1.2 equivalents, e.g., 0.6 mL, 12 mmol) in 10 mL of THF dropwise to the cooled solution over 30 minutes. Maintain vigorous stirring.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

-

Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether (20 mL) to remove non-polar impurities.

-

Purification : The crude product can be purified by recrystallization from hot ethanol to yield the final 2,6-Dichloropyridine-3-carbohydrazide as a crystalline solid.

Potential Applications and Fields of Research

The unique molecular architecture of 2,6-Dichloropyridine-3-carbohydrazide makes it a versatile building block for various applications, primarily driven by the reactivity of the hydrazide group.

Pharmaceutical and Medicinal Chemistry

Carbohydrazides are known to be precursors for a wide range of biologically active molecules.[4] They serve as key intermediates for synthesizing hydrazones and other heterocyclic systems which have shown diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4] The dichloropyridine core is also a common feature in many pharmaceuticals.[5][6]

Agrochemicals

Pyridine derivatives are widely used in the agrochemical industry as herbicides and fungicides. The carbohydrazide functional group can be used to synthesize novel compounds with potential as plant growth regulators or pesticides.[7]

Materials Science

The carbohydrazide moiety can act as a crosslinking agent for polymers and resins.[7] It can also be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to chelate metal ions.

Conceptual Application Pathways

Caption: Potential application pathways stemming from the core compound.

Safety and Handling

Given that 2,6-Dichloropyridine-3-carbohydrazide is a research chemical, comprehensive safety data is not available. Therefore, precautions must be based on the known hazards of its structural analogues, particularly 2,6-dichloropyridine and related chlorinated pyridines.

Hazard Identification

Based on analogues like 2,6-dichloropyridine, the compound should be considered:

Recommended Handling Procedures

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers must be readily accessible.[1][10]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles conforming to EN166 or NIOSH standards.[9]

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[9]

-

-

Handling Practices : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust. Wash hands thoroughly after handling.[8] Keep away from sources of ignition.[8]

Storage

Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[8][11]

References

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,6-Dichloropyridine. Retrieved from

- Chemical Bull (n.d.). Material Safety Data Sheet (MSDS): 2,3-Dichloropyridine.

-

Thermo Fisher Scientific (2025, September 18). Safety Data Sheet: 2,6-Dichloropyridine. Retrieved from

-

Cole-Parmer (2004, March 4). Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. Retrieved from

-

ECHEMI (n.d.). 2,6-Dichloropyridine SDS, 2402-78-0 Safety Data Sheets. Retrieved from

-

Merck (n.d.). 2,6-Dichloropyridine-3-carboxamide 97%. Retrieved from

-

Wikipedia (n.d.). 2,6-Dichloropyridine. Retrieved from

-

Sigma-Aldrich (n.d.). 2,6-Dichloropyridine-3-carboxylic acid 97%. Retrieved from

- Forever Chemical (n.d.). Application of Carbohydrazide.

-

Amerigo Scientific (n.d.). 2,6-Dichloropyridine-3-carbonyl chloride (96%). Retrieved from

-

Google Patents (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine. Retrieved from

- Scholars Research Library (n.d.). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides.

-

ChemicalBook (2024, January 23). Carbohydrazide: Biological Properties and Applications in Different Fields. Retrieved from

-

Santa Cruz Biotechnology (n.d.). 2,6-Dichloropyridine-3-carbonyl chloride. Retrieved from

-

National Institutes of Health (NIH) (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC. Retrieved from

-

MedChemExpress (n.d.). 2,6-Dichloro-3-cyanopyridine. Retrieved from

-

Google Patents (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2,6-Dichloropyridine-3-carbonyl chloride (96%) - Amerigo Scientific [amerigoscientific.com]

- 3. 2,6-Dichloropyridine-3-carbonyl chloride | CAS 58584-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]

- 5. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 6. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of Carbohydrazide [jnforeverchem.com]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbull.com [chemicalbull.com]

Engineering 2,6-Dichloropyridine-3-Carbohydrazide Scaffolds: A Technical Whitepaper on Pharmacophore Derivatization and Biological Activity

Executive Summary & Pharmacophore Dynamics

As medicinal chemistry increasingly relies on privileged heterocycles to navigate complex biological targets, the 2,6-dichloropyridine-3-carbohydrazide scaffold has emerged as a highly versatile intermediate. From a structural perspective, the dual highly electronegative chlorine atoms at the ortho positions (C2 and C6) relative to the pyridine nitrogen exert a profound inductive electron-withdrawing effect. This drastically reduces the electron density of the aromatic ring, lowering the pKa of the pyridine nitrogen and thereby enhancing the molecule's metabolic stability against cytochrome P450-mediated N-oxidation[1].

Furthermore, the 3-carbohydrazide moiety (–CO–NH–NH₂) serves as a flexible, bidentate linker. It acts simultaneously as a hydrogen bond donor and acceptor, which is critical for anchoring the pharmacophore within the hydrophilic pockets of target proteins or intercalating with DNA[2]. This whitepaper dissects the biological potential of this scaffold, providing self-validating methodologies for its synthesis and biological evaluation.

Primary Biological Modalities

Antihypertensive Activity via AT1 Receptor Antagonism

One of the most significant applications of 2,6-dichloropyridine-3-carbohydrazide derivatives is their role as precursors in the synthesis of pyrazolo[3,4-b]pyridine bicyclic systems[3]. When the carbohydrazide undergoes cyclization, the resulting bicyclic heteroaromatic core acts as a potent, non-peptide Angiotensin II Type 1 (AT1) receptor antagonist.

Mechanistic Causality: The synthesized pyrazolo[3,4-b]pyridine core acts as a bioisostere to the biphenyl tetrazole group found in classical "sartans" (e.g., Losartan). The electron-deficient nature of the dichloropyridine ring enhances hydrophobic interactions within the transmembrane binding pocket of the AT1 receptor, effectively outcompeting Angiotensin II and preventing downstream intracellular calcium release and vasoconstriction[3].

Antineoplastic and Cytotoxic Potential

Derivatization of the terminal amine of the carbohydrazide into Schiff bases (azomethines) or urea derivatives unlocks significant antineoplastic activity[2][4]. Recent structure-activity relationship (SAR) studies demonstrate that these derivatives exhibit marked antiproliferative effects against human colon cancer (HCT-15) and breast cancer (MCF-7) cell lines[4].

Mechanistic Causality: Compounds bearing extended urea or hydrazone linkages form stable hydrogen-bonding networks with the phosphate backbone of DNA or the ATP-binding clefts of key kinases (such as those in the BRAF/MEK/ERK pathway). The presence of the rigid pyridine ring ensures the correct spatial orientation of these hydrogen-bonding groups, leading to targeted apoptosis in malignant cells[2][4].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate comparative analysis, the following table summarizes the in vitro biological activity metrics of various substituted pyridine derivatives derived from or related to the 2,6-dichloropyridine-3-carbohydrazide scaffold[2][3][4].

| Compound Class / Derivative | Target / Cell Line | Activity Metric | Value Range | Reference Drug | Ref Drug Value |

| Pyridine-Based Azomethines | HCT-15 (Colon Cancer) | IC₅₀ (µM) | 15.2 – 89.5 | Doxorubicin | 1.2 µM |

| Pyridine-Based Azomethines | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 18.9 – 95.2 | Doxorubicin | 1.5 µM |

| Pyrazolo[3,4-b]pyridines | AT1 Receptor | Binding Affinity (Kᵢ) | Nanomolar | Losartan | ~10 nM |

| Pyridine-3-Sulfonamides | Leukemia Subpanels | GI₅₀ (µM) | ~13.6 | N/A | N/A |

| Urea-Pyridine Derivatives | HeLa (Cervical Cancer) | Cell Viability (%) | < 40% at 50 µM | Sorafenib | Cell-dependent |

Self-Validating Experimental Workflows

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints and mechanistic rationale for each step.

Protocol A: Synthesis of N-Alkyl-2,6-Dichloropyridine-3-Carbohydrazides

This workflow describes the conversion of 2,6-dichloropyridine-3-carboxylic acid to its corresponding carbohydrazide[3].

-

Acyl Chloride Formation: Suspend 2,6-dichloropyridine-3-carboxylic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride (SOCl₂) and a catalytic amount (3 drops) of N,N-dimethylformamide (DMF).

-

Causality & Validation: DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (chloromethyleneiminium chloride) in situ. This highly electrophilic intermediate accelerates the conversion of the carboxylic acid to the acyl chloride at room temperature. This avoids the need for prolonged reflux, which could cause thermal degradation of the electron-deficient pyridine ring. Complete consumption of the starting material is validated via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3).

-

-

Hydrazinolysis (Schotten-Baumann Conditions): Dissolve substituted hydrazine (e.g., N-butylhydrazine) and sodium carbonate (Na₂CO₃) in a biphasic mixture of DCM and water. Add the crude acyl chloride dropwise at 0°C[3].

-

Causality: The aqueous base immediately neutralizes the liberated HCl. If the HCl were not neutralized, it would protonate the nucleophilic hydrazine, halting the reaction.

-

-

Purification & Structural Validation: Extract the organic layer, dry over MgSO₄, and concentrate. Recrystallize the crude product from absolute ethanol.

-

Validation: Confirm the structure via ¹H-NMR (DMSO-d₆). The successful formation of the carbohydrazide is validated by the disappearance of the broad carboxylic acid proton (~13.0 ppm) and the appearance of distinct, exchangeable –NH–NH– protons between 9.0 and 10.5 ppm[2].

-

Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay

When evaluating the antineoplastic potential of highly conjugated pyridine derivatives, the SRB assay is vastly superior to the traditional MTT assay[4].

-

Cell Seeding & Treatment: Seed HCT-15 or MCF-7 cells in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours. Treat with synthesized pyridine derivatives (1–100 µM) for 48 hours[4].

-

Validation Checkpoint: Always include Doxorubicin as a positive control (induces known topoisomerase II inhibition) and 0.1% DMSO as a vehicle negative control.

-

-

Cell Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubate at 4°C for 1 hour[4].

-

Causality: TCA permanently precipitates and cross-links cellular proteins to the well bottom. This prevents the loss of biomass during subsequent aggressive washing steps, ensuring the final absorbance strictly correlates with surviving cell mass.

-

-

Staining & Quantification: Wash plates with distilled water, dry, and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes. Wash with 1% acetic acid to remove unbound dye. Solubilize the bound SRB in 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm[4].

-

Causality: SRB binds stoichiometrically to basic amino acid residues. Unlike the MTT assay, which measures mitochondrial metabolic activity (and can be artificially spiked by the redox potential of certain pyridine derivatives), SRB measures absolute protein mass, yielding highly trustworthy IC₅₀ values.

-

Mechanistic & Workflow Visualizations

The following diagrams map the logical flow of the synthesis and the downstream biological mechanism of action.

Synthetic workflow and validation of 2,6-dichloropyridine-3-carbohydrazide derivatives.

Mechanism of AT1 receptor antagonism by 2,6-dichloropyridine-derived pyrazolo[3,4-b]pyridines.

Conclusion

The 2,6-dichloropyridine-3-carbohydrazide scaffold represents a master key in modern drug design. By leveraging the electron-withdrawing properties of the ortho-chlorines and the hydrogen-bonding capacity of the carbohydrazide linker, researchers can predictably direct the molecule toward specific modalities—whether cyclizing it to antagonize the AT1 receptor for cardiovascular indications or extending it into urea derivatives to trigger apoptosis in oncology targets.

References

-

Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives Source: PMC - NIH URL:[Link]

-

N-butyl-2,6-dichloropyridine-3-carbohydrazide (Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor Antagonists) Source: Molaid / J. Med. Chem. URL:[Link]

-

Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities Source: PubMed - NIH URL:[Link]

-

Synthesis and Antimicrobial Activity of Some Heterocyclic Pyridine Derivatives Source: ResearchGate URL:[Link]

-

Pyridine scaffold: its diverse biological actions Source: IJNRD URL:[Link]

Sources

Pyridine-3-Carbohydrazide Analogs: A Comprehensive Technical Guide on Synthesis, Pharmacological Profiling, and Therapeutic Potential

Executive Summary

Pyridine-3-carbohydrazide (commonly known as nicotinohydrazide) represents a highly versatile and privileged scaffold in modern medicinal chemistry[1]. Derived from nicotinic acid (Vitamin B3), this chemical moiety exhibits remarkable potential for functionalization, primarily through the formation of hydrazone derivatives or Schiff bases[2]. The presence of the electron-deficient pyridine ring enhances drug permeability and modulates protein binding, while the carbohydrazide linker provides a flexible hydrogen-bonding network essential for target enzyme engagement[3]. This technical guide provides an in-depth analysis of the synthesis, structural functionalization, and pharmacological profiling of pyridine-3-carbohydrazide analogs, with a specific focus on their anticonvulsant and antimicrobial applications[4][5].

Chemical Synthesis & Derivatization Strategies

The synthesis of pyridine-3-carbohydrazide analogs typically follows a robust three-step linear sequence: esterification, hydrazinolysis, and condensation. Understanding the causality behind each reagent choice is critical for optimizing yields, minimizing side reactions, and ensuring high purity for biological evaluation.

Causality in Experimental Design:

-

Fischer Esterification : Direct amidation of pyridine-3-carboxylic acid is thermodynamically unfavorable due to the poor leaving group ability of the hydroxyl ion. Converting the acid to an ethyl ester (ethyl nicotinate) using absolute ethanol and a catalytic amount of sulfuric acid activates the carbonyl carbon for subsequent nucleophilic acyl substitution[3].

-

Hydrazinolysis : Hydrazine monohydrate is employed because the "alpha-effect" (adjacent electronegative nitrogen atoms with unshared electron pairs) makes it a vastly superior nucleophile compared to standard primary amines. This drives the quantitative conversion of the ester to nicotinohydrazide without requiring extreme heat[2].

-

Schiff Base Condensation : The reaction between nicotinohydrazide and various aromatic aldehydes is reversible. Conducting this in a base-mediated environment facilitates the dehydration step of the intermediate carbinolamine, thermodynamically pushing the equilibrium toward the highly stable hydrazone (E-conformation)[2][6].

Step-by-Step Methodology: Synthesis of Nicotinohydrazide Schiff Bases

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility.

Step 1: Preparation of Ethyl Nicotinate

-

Dissolve 1.0 eq of pyridine-3-carboxylic acid in absolute ethanol.

-

Add a catalytic amount of 98% H₂SO₄ dropwise under continuous stirring.

-

Reflux the mixture for 12-14 hours.

-

Validation: Monitor via TLC (DCM:MeOH 9:1). Upon complete consumption of the starting material, neutralize the mixture with 10% NaHCO₃ to prevent acid-catalyzed hydrolysis, and extract the product into dichloromethane[3].

Step 2: Synthesis of Pyridine-3-carbohydrazide

-

Dissolve the purified ethyl nicotinate in ethanol and add 1.5 eq of 80% hydrazine monohydrate.

-

Reflux the reaction mixture for 16 hours.

-

Cool the mixture to precipitate the product. Wash the white precipitates with excess cold water and recrystallize from ethanol.

-

Validation: Determine the melting point (expected 168–169 °C). IR spectroscopy must reveal a strong C=O stretch at ~1661 cm⁻¹ and N-H stretches in the 3300-3500 cm⁻¹ range[2][3].

Step 3: Base-Mediated Condensation (Target Analogs)

-

Dissolve equimolar amounts of pyridine-3-carbohydrazide and the target aromatic aldehyde in ethanol.

-

Add a catalytic amount of base (e.g., piperidine or NaOH) to enhance the nucleophilicity of the hydrazide's terminal nitrogen.

-

Stir continuously for 3 hours at room temperature or under mild reflux.

-

Validation: Pour the mixture into ice-cold water and filter the resulting precipitate. Confirm azomethine (-CH=N-) formation via IR (1552-1601 cm⁻¹) and ¹H-NMR (distinct singlet at ~8.1-8.5 ppm for the N=CH proton)[2][7].

Workflow of Pyridine-3-carbohydrazide analog synthesis and analytical validation.

Pharmacological Profiling & Biological Activities

The structural plasticity of the hydrazone linker (-CO-NH-N=CH-) allows for extensive fine-tuning of the molecule's electronic and lipophilic properties, leading to diverse and potent biological activities.

3.1 Anticonvulsant Activity Pyridine-3-carbohydrazide derivatives have emerged as highly potent anticonvulsants. Structure-Activity Relationship (SAR) studies indicate that halogen substitution at the meta or para positions of the phenyl ring significantly enhances protection against seizures compared to ortho substitution[4]. This is directly attributed to the increased lipophilicity imparted by halogens (such as -Cl, -F, or -OCF₃), which is a strict prerequisite for crossing the Blood-Brain Barrier (BBB). For instance, the analog RNH12, featuring a trifluoromethoxy-substituted phenyl ring, demonstrated exceptional potency across multiple seizure models (MES, scPTZ, minimal clonic, and corneal kindling)[4][8].

3.2 Antimicrobial and Antitubercular Activity The rapid emergence of Multidrug-Resistant (MDR) bacterial strains has renewed interest in the pyridine-carbohydrazide scaffold, which is structurally related to the first-line antitubercular drug Isoniazid (pyridine-4-carbohydrazide)[1][3]. Strategic modifications, such as the synthesis of 6-phenylnicotinohydrazide derivatives, have yielded compounds with superior antimycobacterial profiles. The 2,6-dichlorobenzylidene derivative (Compound 8b) exhibited a Minimum Inhibitory Concentration (MIC) of 3.90 µg/mL against M. tuberculosis and broad-spectrum antimicrobial activity with MICs ranging from 0.24–1.95 µg/mL[5]. Furthermore, functionally substituted derivatives have shown devouring antifungal effects against MDR Candida spp., outperforming standard broad-spectrum drugs like fluconazole[3].

Data Presentation: Quantitative Pharmacological Summary

| Compound / Derivative Class | Target / Disease Model | Key Substituent | Efficacy Metric | Reference |

| RNH4 (Nicotinohydrazide analog) | Seizures (6Hz Model) | para-Halogen | ED₅₀ = 75.4 mg/kg | [4] |

| RNH12 (Nicotinohydrazide analog) | Seizures (6Hz Model) | Trifluoromethoxy | ED₅₀ = 14.77 mg/kg | [4] |

| Compound 8b (6-Phenylnicotinohydrazide) | M. tuberculosis | 2,6-Dichlorobenzylidene | MIC = 3.90 µg/mL | [5] |

| Compound 6 (Substituted Carbohydrazide) | MDR Candida spp. | Lipophilic alkyl chain | MIC = 16–24 µg/mL | [3] |

| V(II) Hydrazone Complex | M. tuberculosis (H37Rv) | Vanadium chelation | MIC = 0.62 µg/mL | [9] |

Mechanistic Insights & Target Interactions

The causality of the biological efficacy of these analogs is deeply rooted in their specific molecular interactions and physicochemical properties.

For anticonvulsant analogs , molecular docking studies reveal that the N-[(meta/para halogen substituted) benzylidene] pyridine-3-carbohydrazides act primarily by inhibiting gamma-aminobutyrate aminotransferase (GABA-AT)[9]. The hydrazone linker and the pyridine nitrogen form critical hydrogen bonds with the Lys 329 residue of the GABA-AT active site. By inhibiting this enzyme, the degradation of the inhibitory neurotransmitter GABA is halted, leading to elevated synaptic GABA levels and subsequent seizure suppression[9].

In the context of antimicrobial activity , the carbonyl oxygen and azomethine nitrogen of the hydrazone moiety serve as an excellent bidentate ligand system. This allows the molecules to chelate essential trace metals (e.g., Cu(II), Zn(II), V(II)) in the biological environment[9][10]. This chelation either starves the pathogen of crucial cofactors required for survival or forms toxic intracellular metal complexes that directly inhibit vital bacterial enzymes like DNA gyrase or enoyl-ACP reductase[6][10].

Signaling and mechanistic pathway of anticonvulsant pyridine-3-carbohydrazide analogs.

Conclusion

The pyridine-3-carbohydrazide scaffold remains a cornerstone in the development of targeted therapeutics. By leveraging rational chemical design—specifically through the manipulation of lipophilicity via halogenation and the exploitation of the hydrazone metal-chelating properties—researchers can systematically generate highly potent anticonvulsant and antimicrobial agents. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these analogs and exploring their full potential in multidrug-resistant infectious models and refractory neurological disorders.

References

-

Sinha, R., et al. "In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants in Generalized and Partial Seizures." Central Nervous System Agents in Medicinal Chemistry, 2013.[Link]

-

El-Sayed, W. A., et al. "Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents." Chemical and Pharmaceutical Bulletin (J-Stage), 2017.[Link]

-

"Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains." Molecules (MDPI), 2023.[Link]

-

"A base mediated synthesis and characterization of some pyridine-3-carbohydrazides." Scholars Research Library, 2011.[Link]

-

"N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide." Acta Crystallographica Section E Structure Reports Online (PMC), 2011.[Link]

-

"Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones." Molecules (MDPI), 2025.[Link]

-

"Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis." Bioinorganic Chemistry and Applications (PMC), 2014.[Link]

-

"Synthesis, characterization and computational studies of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid." ResearchGate, 2021.[Link]

Sources

- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents [jstage.jst.go.jp]

- 6. N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 2,6-Dichloro-Substituted Pyridine Hydrazides: A Mechanistic & Operational Guide

Executive Summary

The Stability Paradox: 2,6-dichloro-substituted pyridine hydrazides represent a unique class of pharmacophores where thermodynamic instability (driven by electron-deficient pyridine rings) is kinetically masked by steric shielding. Unlike unsubstituted isoniazid analogs, the bulky chlorine atoms at the ortho positions (2,6) create a "protective corridor" around the carbonyl center. This guide provides a definitive technical analysis of their stability profile, detailing the competition between hydrolytic degradation and thermal deamination, and offers validated protocols for establishing their shelf-life in drug development.

Molecular Architecture & Electronic Determinants

To understand the thermodynamic behavior of this scaffold, one must analyze the competing electronic and steric forces introduced by the 2,6-dichloro substitution pattern.

The Ortho-Effect and Conformational Locking

In standard pyridine hydrazides (e.g., Isoniazid), the hydrazide group (

-

Steric Inhibition of Resonance: The Van der Waals radius of Chlorine (

) forces the carbonyl group to rotate out of the pyridine plane (dihedral angle twist -

Thermodynamic Consequence: This de-conjugation raises the ground state energy of the molecule (making it intrinsically less stable than the planar unsubstituted analog) but significantly increases the kinetic barrier to hydrolysis by blocking the nucleophilic trajectory (Burgi-Dunitz angle).

Electronic Activation

The chlorine atoms exert a strong inductive electron-withdrawing effect (

-

Acidity Modulation: The

of the hydrazide -

Electrophilicity: The carbonyl carbon becomes highly electron-deficient. While this theoretically increases susceptibility to nucleophilic attack, the steric blockade described above renders this effect latent under neutral conditions.

Solid-State Thermodynamics & Thermal Decomposition

The thermal stability of 2,6-dichloro-substituted pyridine hydrazides is governed by their crystal lattice energy and specific decomposition pathways.

Phase Behavior and Melting

These compounds typically exhibit high melting points (

-

Lattice Energy: The 2,6-dichloro substitution often leads to higher density crystal packing due to

halogen bonding interactions, which stabilize the solid state against thermal stress.

Thermal Degradation Pathway

Upon heating beyond the melting point, these hydrazides do not simply char; they undergo specific chemical transformations. The primary degradation route involves deamination followed by cyclization or rearrangement .

Key Decomposition Stages (TGA/DSC Profile):

-

Stage I (

): Loss of physisorbed water (if hygroscopic). -

Stage II (

): Homolytic cleavage of the -

Stage III (

): Ring fragmentation and formation of isocyanates via Curtius-like rearrangement.

Visualization: Thermal Degradation Network

Caption: Thermal decomposition cascade showing competitive deamination and dimerization pathways driven by thermal stress.

Solution State Stability: Hydrolysis & Tautomerism

In solution, thermodynamic stability is defined by resistance to hydrolysis (chemical stability) and tautomeric equilibrium (structural stability).

The Hydrolytic Shield

The hydrolysis of the hydrazide moiety to the carboxylic acid is the critical quality attribute (CQA).

-

Acidic pH: Rapid degradation. The pyridyl nitrogen protonates, increasing electron withdrawal, while the hydrazide terminal nitrogen protonates, making it a better leaving group.

-

Neutral pH: Maximum Stability. The 2,6-dichloro steric bulk prevents water from attacking the carbonyl carbon efficiently.

-

Basic pH: Moderate degradation via the enolate mechanism.

Tautomeric Equilibrium

The 2,6-dichloro substitution shifts the equilibrium toward the amide form over the imidic acid form in polar solvents, despite the electron-withdrawing chlorines.

-

Amide Form:

(Thermodynamically preferred in polar protic solvents). -

Imidic Acid Form:

(Transient intermediate).

Experimental Protocols (Self-Validating)

These protocols are designed to generate robust thermodynamic data suitable for regulatory submission (IND/NDA).

Protocol A: Accelerated Stability Assessment (Arrhenius Model)

Objective: Determine the activation energy (

Materials:

-

HPLC System (UV detection at 254 nm).

-

Thermostatted water baths (

). -

Buffer: 50 mM Phosphate buffer (pH 7.4).

Workflow:

-

Preparation: Dissolve the 2,6-dichloro hydrazide to a concentration of

in the buffer (use -

Incubation: Aliquot the solution into amber glass vials. Place sets of vials at each temperature point.

-

Sampling: At defined intervals (

hours), remove a vial, quench immediately in an ice bath, and analyze via HPLC. -

Data Analysis:

-

Plot

vs. time for each temperature. -

Extract the rate constant

from the slope (First-order kinetics check: -

Construct the Arrhenius plot:

vs. -

Calculate

from the slope (

-

Protocol B: pH-Rate Profile Determination

Objective: Identify the pH of maximum stability (

Workflow Visualization:

Caption: Step-by-step workflow for determining the pH-rate profile to identify optimal formulation conditions.

Quantitative Data Summary (Representative)

The following table summarizes expected thermodynamic parameters for 2,6-dichloro-substituted pyridine hydrazides based on structural analogs (e.g., 2,6-dichloropyridine-4-carbohydrazide).

| Parameter | Typical Value | Structural Driver |

| Melting Point | Strong H-bond network + Halogen bonding | |

| Decomp. Onset ( | High lattice energy of the dichloro-substituted ring | |

| Hydrolysis | Steric shielding by 2,6-Cl atoms | |

| Hydrolysis | Protonation of pyridine nitrogen activates carbonyl | |

| Inductive effect of Cl lowers |

References

-

Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Source: ChemRxiv (2025). [Link] (Provides kinetic models for pyridine-catalyzed hydrolysis, relevant to the degradation mechanism).[1]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide. Source: MDPI (2022). [Link] (Establishes baseline stability data for isonicotinic hydrazide analogs).

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. Source: MDPI (2022). [Link] (Details the hydrogen bonding networks and crystal packing forces in 2,6-substituted pyridine derivatives).

-

Pyridine, 2,6-dichloro- Phase Change Data. Source: NIST Chemistry WebBook. [Link] (Fundamental thermodynamic data for the 2,6-dichloropyridine core).

Sources

Technical Guide: Pharmacological Applications of 2,6-Dichloropyridine-3-carbohydrazide

Executive Summary

2,6-Dichloropyridine-3-carbohydrazide (CAS: 106670-63-3 / Derivative of 2402-78-0) represents a "privileged scaffold" in modern medicinal chemistry. While often overshadowed by its non-chlorinated analog (Isoniazid), the 2,6-dichloro variant offers distinct pharmacokinetic advantages. The chlorine atoms at the ortho positions (2 and 6) relative to the ring nitrogen provide steric protection against metabolic oxidation and modulate the lipophilicity (logP) of the molecule, enhancing membrane permeability.

This guide details the technical utility of this compound as a precursor for high-affinity antimicrobial and anticancer agents, specifically focusing on its conversion into Schiff bases (hydrazones) and 1,3,4-oxadiazoles .[1]

Chemical Profile & Structural Logic

The Pharmacophore

The molecule consists of two distinct functional domains that drive its biological activity:

-

The "Shield" (2,6-Dichloropyridine):

-

Metabolic Stability: The chlorine atoms block the 2 and 6 positions, which are common sites for oxidative metabolism in pyridines.

-

Electronic Effect: The electron-withdrawing nature of the chlorines reduces the basicity of the pyridine nitrogen, altering the pKa and hydrogen-bonding potential of the ring.

-

Lipophilicity: Increases the partition coefficient, facilitating passive transport across bacterial cell walls or cancer cell membranes.[1]

-

-

The "Warhead" (Carbohydrazide -CONHNH₂):

Physicochemical Properties

| Property | Value (Approx.) | Significance |

| Molecular Formula | C₆H₅Cl₂N₃O | Core stoichiometry |

| Molecular Weight | 206.03 g/mol | Fragment-based drug design compliant |

| LogP | ~1.5 - 2.0 | Optimal for oral bioavailability (Lipinski's Rule) |

| H-Bond Donors | 3 | Critical for receptor binding |

| H-Bond Acceptors | 3 | Critical for receptor binding |

Synthesis & Derivatization Protocols

The utility of 2,6-Dichloropyridine-3-carbohydrazide lies in its role as a divergent intermediate. The following protocols are standard for generating library candidates.

Core Synthesis: Ester to Hydrazide

Prerequisite: Start with Ethyl 2,6-dichloronicotinate (derived from 2,6-dichloronicotinic acid).

Protocol:

-

Dissolution: Dissolve 10 mmol of Ethyl 2,6-dichloronicotinate in 30 mL of absolute ethanol.

-

Nucleophilic Attack: Add Hydrazine hydrate (99%, 50 mmol) dropwise to the stirring solution at room temperature.

-

Technical Note: Excess hydrazine is required to prevent dimer formation.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).

-

Isolation: Cool the reaction mixture to 0°C. The hydrazide precipitates as a white/off-white solid.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

Pathway to Bioactive Schiff Bases (Hydrazones)

Schiff bases of this hydrazide often exhibit higher potency than the parent compound due to the addition of a lipophilic aryl group.

Protocol:

-

Reactants: Mix 1 mmol of 2,6-Dichloropyridine-3-carbohydrazide with 1 mmol of a substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde).

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Solvent: Reflux in 15 mL ethanol for 3–5 hours.

-

Validation: The product (acylhydrazone) typically precipitates upon cooling. Confirm structure via formation of the imine bond (-N=CH-) signal in ¹H-NMR (approx. 8.0–8.5 ppm).

Pharmacological Applications

Antimicrobial & Antitubercular Activity

The structural similarity to Isoniazid (Pyridine-4-carbohydrazide) suggests a similar mechanism of action—inhibition of mycolic acid synthesis—but with an altered resistance profile.

-

Mechanism: The hydrazide group forms a covalent adduct with the NAD+ cofactor within the active site of the enoyl-ACP reductase (InhA).

-

Advantage of 2,6-Dichloro: The steric bulk prevents rapid N-acetylation (a common resistance mechanism in rapid metabolizers of Isoniazid), potentially extending the half-life of the drug in vivo.

Anticancer Potential (Kinase Inhibition)

Derivatives of 2,6-Dichloropyridine-3-carbohydrazide, particularly the hydrazones, have shown efficacy against cancer cell lines (e.g., MCF-7, HeLa).[1]

-

Target: Many pyridine-hydrazones act as kinase inhibitors (e.g., EGFR or VEGFR inhibition).

-

Chelation Mechanism: The O-N-N donor system can chelate iron, depleting intracellular iron pools required for the rapid proliferation of cancer cells (ribonucleotide reductase inhibition).

Enzyme Inhibition (Urease)

The hydrazide moiety is a known pharmacophore for urease inhibition.

-

Relevance: Urease allows Helicobacter pylori to survive in the stomach. 2,6-Dichloropyridine derivatives can chelate the Nickel ions in the urease active site, neutralizing the bacteria.

Visualizing the Mechanism & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent synthesis pathways.

Caption: SAR map showing the functional roles of the dichloropyridine core and the hydrazide warhead in generating diverse pharmacological outcomes.

Experimental Data Summary

The following table summarizes comparative activity data extrapolated from structure-activity studies of pyridine carbohydrazides.

| Compound Class | Target Organism/Cell Line | Activity Metric | Mechanism Insight |

| Parent Hydrazide | M. tuberculosis (H37Rv) | MIC: 0.5 - 2.0 µg/mL | Prodrug activation via KatG; InhA inhibition. |

| Hydrazone Derivative | S. aureus (MRSA) | MIC: 4 - 16 µg/mL | Disruption of cell wall biosynthesis; membrane depolarization. |

| Hydrazone Derivative | MCF-7 (Breast Cancer) | IC50: 5 - 20 µM | Induction of apoptosis via p53 pathway activation. |

| Cu(II) Complex | E. coli | MIC: < 10 µg/mL | Oxidative stress generation via Fenton chemistry. |

References

-

Woiczechowski-Pop, A. et al. (2010).[2] Crystal structure of 2,6-dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E. Context: Establishes the structural geometry and planar nature of the 2,6-dichloropyridine scaffold.

-

Onyeyilim, E. et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. Context: Comprehensive review of the hydrazide pharmacophore and its conversion to bioactive hydrazones.

-

BenchChem Application Note. Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis. Context: Protocols for using the parent 2,6-dichloropyridine as a starting material for drug synthesis.

-

Narayana, B. et al. (2005). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Context: Demonstrates the biological potency of the 2,6-dichlorophenyl moiety in antimicrobial agents.

-

Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Context: Validates the antimicrobial mechanism of pyridine-based hydrazones.

Sources

Methodological & Application

Application Note: Protocol for Schiff Base Formation Using 2,6-Dichloropyridine-3-carbohydrazide

Target Audience: Researchers, scientists, and drug development professionals. Application Area: Medicinal Chemistry, Heterocyclic Synthesis, and Drug Discovery.

Introduction & Mechanistic Rationale

2,6-Dichloropyridine-3-carbohydrazide is a highly versatile building block in medicinal chemistry. Its hydrazide moiety serves as a potent nucleophile, making it an ideal precursor for synthesizing hydrazones—a highly stable subclass of Schiff bases. These derivatives are privileged scaffolds in modern drug discovery, frequently evaluated for their antimicrobial, antitubercular, and anticancer properties, as well as their role as potent AT1 receptor antagonists [1, 2].

The formation of a Schiff base (hydrazone) from 2,6-dichloropyridine-3-carbohydrazide and a target aldehyde or ketone is driven by a classic condensation mechanism. The primary amine of the hydrazide attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the stable carbon-nitrogen double bond (azomethine linkage) [3].

Mechanistic pathway of hydrazone formation via acid-catalyzed dehydration.

Materials and Reagents

To ensure reproducibility and high yields, all reagents must be of high purity. The following table summarizes the quantitative requirements for a standard 1.0 mmol scale reaction.

| Reagent / Material | Equivalents | Function | Critical Notes |

| 2,6-Dichloropyridine-3-carbohydrazide | 1.0 eq | Primary Nucleophile | Ensure >98% purity; store desiccated. |

| Aldehyde or Ketone | 1.05 eq | Electrophile | Slight excess ensures complete consumption of the hydrazide. |

| Absolute Ethanol (or Methanol) | 5–10 mL / mmol | Solvent | Must be anhydrous to prevent reaction reversibility. |

| Glacial Acetic Acid | 0.05 eq | Acid Catalyst | Maintains optimal pH (~4.5) for carbonyl activation. |

Experimental Workflow

Step-by-step experimental workflow for Schiff base synthesis and isolation.

Detailed Step-by-Step Protocol

Step 1: Reaction Setup

-

Action : In a clean, oven-dried 50 mL round-bottom flask, dissolve 1.0 equivalent of 2,6-dichloropyridine-3-carbohydrazide and 1.05 equivalents of the target aldehyde/ketone in absolute ethanol (approximately 5–10 mL per mmol of reactant).

-

Causality : Utilizing an anhydrous solvent is critical. Because water is a direct byproduct of this condensation reaction, its presence in the initial solvent shifts the equilibrium backward (Le Chatelier's Principle), promoting hydrolysis of the newly formed Schiff base and drastically reducing the overall yield [3].

Step 2: Acid Catalysis

-

Action : Add a catalytic amount of glacial acetic acid (typically 1–3 drops, or ~0.05 eq) to the stirring mixture.

-

Causality : The acid protonates the carbonyl oxygen of the aldehyde/ketone, significantly increasing the electrophilicity of the carbonyl carbon. However, the pH must be strictly controlled (ideal pH ~4.5–5.0). If the environment becomes too acidic, the nucleophilic primary amine of the hydrazide will also become protonated (forming an unreactive ammonium ion), which completely halts the nucleophilic attack [1].

Step 3: Reflux and Monitoring (Self-Validating Step)

-

Action : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (70–80 °C) for 2 to 6 hours. Monitor the progress using Thin Layer Chromatography (TLC), utilizing an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Causality : Heat provides the necessary activation energy to overcome the barrier of the dehydration step (converting the hemiaminal to the hydrazone). The protocol becomes a self-validating system through TLC: the reaction is deemed complete when the UV-active spot of the starting 2,6-dichloropyridine-3-carbohydrazide completely disappears. It is replaced by a new spot with a different

value, which often exhibits a distinct UV fluorescence profile under 254 nm due to the extended

Step 4: Crystallization and Isolation

-

Action : Once the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, transfer the flask to a refrigerator (4 °C) and leave it overnight.

-

Causality : Slow cooling facilitates the formation of highly pure, well-defined crystals. The extended

-system of the resulting 2,6-dichloropyridine-3-carbohydrazide Schiff base typically renders it highly crystalline and poorly soluble in cold ethanol. This physical precipitation continuously removes the product from the solution, driving the reaction equilibrium forward [1].

Step 5: Filtration and Purification

-

Action : Isolate the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to remove unreacted starting materials and trace acetic acid. If necessary, recrystallize the product from hot ethanol.

Analytical Characterization (Expected Data)

To verify the structural integrity of the synthesized Schiff base, researchers should expect the following spectral hallmarks to self-validate the success of the synthesis:

-

FT-IR Spectroscopy : Look for the complete disappearance of the primary amine doublet (

) stretching bands typically found around 3300–3400 cm -

1H-NMR (DMSO-d6) : Verify the disappearance of the broad

protons (usually ~4.5 ppm in the starting material). The definitive proof of Schiff base formation is the emergence of a highly deshielded singlet corresponding to the azomethine proton (

Troubleshooting Guide

| Issue | Potential Cause | Field-Proven Solution |

| No Product Formation | pH is too low (amine is fully protonated). | Reduce the amount of glacial acetic acid. Ensure pH remains ~4.5. |

| Low Yield / Reversibility | Presence of water in the solvent or glassware. | Use strictly anhydrous ethanol/methanol and oven-dried glassware. Consider adding molecular sieves (3Å). |

| Oiling Out (No Crystals) | Product is too soluble or contains trapped impurities. | Evaporate half the solvent under reduced pressure, or add a few drops of cold water (anti-solvent) dropwise to induce crystallization. |

References

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI - International Journal of Molecular Sciences.[Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules (PMC).[Link]

-

Hydrazone synthesis. Organic Chemistry Portal.[Link]

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2,6-Dichloropyridine-3-carbohydrazide

Introduction: The Strategic Importance of 2,6-Dichloropyridine-3-carbohydrazide in Medicinal Chemistry

2,6-Dichloropyridine-3-carbohydrazide is a highly valuable starting material in the synthesis of novel heterocyclic compounds for drug discovery and development. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of two chlorine atoms at the 2 and 6 positions offers sites for further functionalization, while the carbohydrazide moiety at the 3-position is a versatile precursor for the construction of various five-membered heterocycles. These resultant heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This application note provides a comprehensive guide to the microwave-assisted synthesis of key heterocyclic derivatives from 2,6-Dichloropyridine-3-carbohydrazide. We will delve into the principles of microwave-assisted organic synthesis (MAOS), offering detailed, field-proven protocols for the rapid and efficient synthesis of these medicinally relevant scaffolds.

The Power of Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift in Chemical Synthesis

Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[1] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[2] Polar molecules, when subjected to a microwave's oscillating electric field, attempt to align themselves with the field, leading to rapid rotation and intermolecular friction, which generates heat. In the presence of ions, the oscillating field induces ionic motion, and the resistance to this flow results in heating.

This direct and efficient energy transfer into the reaction mixture leads to several key benefits:

-

Accelerated Reaction Rates: Reactions that may take hours or even days using conventional reflux can often be completed in a matter of minutes under microwave irradiation.[3][4]

-

Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and improved product yields.[3]

-

Enhanced Purity: Reduced side reactions often result in a purer crude product, simplifying subsequent purification steps.

-

Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to heating the entire apparatus.

-

Green Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times, often enabling the use of smaller amounts of solvent or even solvent-free conditions.[5]

Experimental Protocols: A Step-by-Step Guide to Heterocycle Synthesis

The following protocols are designed for use with a dedicated laboratory microwave reactor. All personnel should be thoroughly trained in the operation of the specific microwave system and adhere to all safety guidelines.

Protocol 1: Microwave-Assisted Synthesis of 1-(2,6-Dichloropyridin-3-yl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a pyrazole derivative through the condensation of 2,6-Dichloropyridine-3-carbohydrazide with a β-diketone, specifically 2,4-pentanedione, under microwave irradiation. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

Reaction Scheme:

Caption: Synthesis of a pyrazole derivative via microwave-assisted condensation.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2,6-Dichloropyridine-3-carbohydrazide | 206.03 | 1.0 | 206 mg |

| 2,4-Pentanedione | 100.12 | 1.2 | 0.12 mL |

| Ethanol (Absolute) | - | - | 5 mL |

| Glacial Acetic Acid | - | Catalytic | 2-3 drops |

Procedure:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,6-Dichloropyridine-3-carbohydrazide (206 mg, 1.0 mmol).

-

Add absolute ethanol (5 mL) to the vial and stir to dissolve the starting material.

-

Add 2,4-pentanedione (0.12 mL, 1.2 mmol) followed by 2-3 drops of glacial acetic acid to the reaction mixture.

-

Seal the vial with a septum cap.

-

Place the vial in the cavity of the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 120 °C

-

Time: 10 minutes

-

Power: 100 W (or as appropriate for the specific reactor to maintain the target temperature)

-

Stirring: On

-

-

After the reaction is complete, cool the vial to room temperature using a compressed air stream.

-

Open the vial in a fume hood and transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 2-(2,6-Dichloropyridin-3-yl)-1,3,4-oxadiazole

This protocol describes the synthesis of a 1,3,4-oxadiazole derivative through the cyclodehydration of 2,6-Dichloropyridine-3-carbohydrazide using triethyl orthoformate under microwave irradiation. This method provides a rapid and efficient route to the oxadiazole core.[5]

Reaction Scheme:

Caption: Microwave-assisted synthesis of a 1,3,4-oxadiazole derivative.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2,6-Dichloropyridine-3-carbohydrazide | 206.03 | 1.0 | 206 mg |

| Triethyl Orthoformate | 148.20 | 5.0 | 0.88 mL |

| p-Toluenesulfonic acid monohydrate | 190.22 | Catalytic | ~5 mg |

Procedure:

-

In a 10 mL microwave reaction vial with a stir bar, combine 2,6-Dichloropyridine-3-carbohydrazide (206 mg, 1.0 mmol) and triethyl orthoformate (0.88 mL, 5.0 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (~5 mg).

-

Seal the vial and place it in the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 140 °C

-

Time: 15 minutes

-

Power: 150 W (or as appropriate)

-

Stirring: On

-

-

Upon completion, cool the reaction vial to room temperature.

-

Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 3: Microwave-Assisted Synthesis of 5-(2,6-Dichloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol

This protocol outlines a two-step synthesis of a 3-mercapto-1,2,4-triazole derivative. The first step involves the reaction of 2,6-Dichloropyridine-3-carbohydrazide with carbon disulfide in the presence of a base to form a dithiocarbazinate salt. The second step is a microwave-assisted cyclization of this intermediate with hydrazine hydrate to yield the triazole.[1][6]

Reaction Scheme:

Caption: Two-step, one-pot microwave synthesis of a 1,2,4-triazole-3-thiol.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2,6-Dichloropyridine-3-carbohydrazide | 206.03 | 1.0 | 206 mg |

| Potassium Hydroxide (KOH) | 56.11 | 1.5 | 84 mg |

| Carbon Disulfide (CS₂) | 76.14 | 1.2 | 0.07 mL |

| Ethanol (Absolute) | - | - | 10 mL |

| Hydrazine Hydrate (~80%) | 50.06 | 2.0 | ~0.12 mL |

Procedure:

Step 1: Formation of Potassium Dithiocarbazinate (Conventional)

-

In a round-bottom flask, dissolve potassium hydroxide (84 mg, 1.5 mmol) in absolute ethanol (5 mL).

-

Add 2,6-Dichloropyridine-3-carbohydrazide (206 mg, 1.0 mmol) and stir until a clear solution is obtained.

-

Cool the mixture in an ice bath and add carbon disulfide (0.07 mL, 1.2 mmol) dropwise with continuous stirring.

-

Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates the formation of the potassium dithiocarbazinate salt.

Step 2: Microwave-Assisted Cyclization

-

To the reaction mixture from Step 1, add hydrazine hydrate (~0.12 mL, 2.0 mmol).

-

Transfer the mixture to a 10 mL microwave reaction vial with a stir bar.

-

Seal the vial and place it in the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 130 °C

-

Time: 20 minutes

-

Power: 120 W (or as appropriate)

-

Stirring: On

-

-

After cooling, pour the reaction mixture into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 5-(2,6-Dichloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol.

Summary of Reaction Conditions and Expected Outcomes

| Protocol | Heterocycle | Key Reagents | Solvent | Microwave Conditions (Temp, Time, Power) | Expected Yield Range |

| 1 | Pyrazole | 2,4-Pentanedione, Acetic Acid (cat.) | Ethanol | 120 °C, 10 min, 100 W | 80-95% |

| 2 | 1,3,4-Oxadiazole | Triethyl Orthoformate, p-TSA (cat.) | Neat | 140 °C, 15 min, 150 W | 75-90% |

| 3 | 1,2,4-Triazole | CS₂, KOH, Hydrazine Hydrate | Ethanol | 130 °C, 20 min, 120 W | 70-85% |

Workflow and Mechanistic Rationale

The synthesis of these heterocyclic systems from 2,6-Dichloropyridine-3-carbohydrazide under microwave irradiation follows logical and well-established reaction pathways. The carbohydrazide moiety serves as a versatile building block for intramolecular cyclization reactions.

Caption: General workflow for the microwave-assisted synthesis of heterocyclic derivatives.

The choice of co-reactant dictates the resulting heterocyclic ring system. For pyrazole synthesis, a 1,3-dicarbonyl compound provides the necessary carbon atoms for the five-membered ring. In the case of 1,3,4-oxadiazoles, a dehydrating cyclization with a one-carbon source like an orthoester is employed. The synthesis of 1,2,4-triazoles from carbohydrazides often involves reaction with a carbon and nitrogen source, as seen in the reaction with carbon disulfide followed by hydrazine. Microwave irradiation accelerates these transformations by efficiently overcoming the activation energy barriers for the cyclization and dehydration steps.

Conclusion

Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally conscious approach to the synthesis of medicinally important heterocyclic compounds from 2,6-Dichloropyridine-3-carbohydrazide. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to access a diverse range of pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives. The significant reduction in reaction times and potential for increased yields make MAOS an invaluable tool in accelerating the drug discovery process.

References

-

Wikipedia. Microwave chemistry. [Link]

-

Panda, K. C., Kumar, B. V. R., & Sahoo, B. M. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Research Journal of Pharmacy and Technology, 15(10), 4569-4573. [Link]

- Ravindranath, L. K., Srikanth, K., & Begum, D. I. (2011). Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles Containing Pyrazolones. Asian Journal of Chemistry, 23(3), 1020-1022.

-

Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]

- Aydın, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.

- Khajavi, M. S., Hosseini, S. S., & Sefidkon, F. (1998). Microwave irradiation promoted reactions of orthoesters with carboxylic acid hydrazides. preparation of 1,3,4-oxadiazoles. Journal of Chemical Research, Synopses, (6), 324-325.

- Lakshman, B., & Gupta, R. (2009). Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles. Asian Journal of Chemistry, 21(1), 86.

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. rjptonline.org [rjptonline.org]

Application Note: 2,6-Dichloropyridine-3-carbohydrazide as a Ligand Precursor in Transition Metal Complexes

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Ligand design, stereoelectronic causality, synthesis protocols, and analytical characterization.

Executive Summary

The rational design of metal-organic complexes relies heavily on the stereoelectronic properties of the organic ligand. 2,6-Dichloropyridine-3-carbohydrazide (CAS: 58584-87-5) [1] is a highly specialized, electron-deficient building block used to synthesize polydentate Schiff base ligands (hydrazones). Unlike unsubstituted nicotinohydrazides, the incorporation of two highly electronegative chlorine atoms at the ortho and para positions relative to the pyridine nitrogen fundamentally alters the molecule's coordination chemistry.

These complexes are of significant interest in drug development, exhibiting potent antitubercular, antimicrobial, and anticancer activities by acting as lipophilic vehicles that transport bioactive metals (e.g., Cu, Zn, Co) across cellular membranes[2][3].

Mechanistic Insights & Ligand Design

As a Senior Application Scientist, it is critical to understand why 2,6-dichloropyridine-3-carbohydrazide behaves differently from standard pyridine-based ligands.

Stereoelectronic Effects of the Dichloro Substitution

In standard pyridine-3-carbohydrazides, the pyridine nitrogen often competes with the carbohydrazide moiety for metal coordination, frequently leading to insoluble, polymeric coordination networks.

-

Steric Hindrance: The bulky chlorine atom at the 2-position creates a steric shield around the pyridine nitrogen, effectively blocking it from coordinating with bulky transition metal centers.

-

Electronic Withdrawal: The inductive electron-withdrawing effect of the two chlorine atoms significantly reduces the basicity of the pyridine nitrogen. Consequently, metal coordination is strictly directed toward the carbohydrazide pocket (the carbonyl oxygen and the terminal/azomethine nitrogen)[4].

Keto-Enol Tautomerization and Coordination Modes

When condensed with an aldehyde (e.g., salicylaldehyde) to form a Schiff base, the resulting hydrazone ligand contains an amide-like -CO-NH-N=CH- linkage. During metal complexation, this linkage undergoes keto-enol tautomerization[5].

-

Keto Form (Neutral): In the absence of a base, the ligand coordinates as a neutral bidentate or tridentate donor.

-

Enol Form (Anionic): The electron-withdrawing dichloropyridine ring increases the acidity of the -NH- proton. Upon the addition of a weak base (like sodium acetate), the ligand easily deprotonates, forming a conjugated enolate (-C(O⁻)=N-N=CH-). This forms a highly stable, neutral metal complex characterized by a robust N₂O or ONO donor set[2].

Caption: Logical pathway of keto-enol tautomerization and its effect on metal coordination.

Experimental Protocols

The following protocols outline the synthesis of a tridentate Schiff base ligand derived from 2,6-dichloropyridine-3-carbohydrazide, followed by its complexation with a transition metal (e.g., Cu²⁺ or Zn²⁺).

Protocol A: Synthesis of the Schiff Base Ligand (Hydrazone)

Causality: Ethanol is selected as the solvent because it is a polar protic medium that stabilizes the transition state of imine formation while allowing the more hydrophobic Schiff base product to precipitate, driving the equilibrium forward[2].

-

Preparation: Dissolve 10.0 mmol of 2,6-dichloropyridine-3-carbohydrazide in 30 mL of hot absolute ethanol.

-

Condensation: In a separate flask, dissolve 10.0 mmol of the target aldehyde (e.g., salicylaldehyde or 2,4-dihydroxybenzaldehyde) in 20 mL of absolute ethanol.

-

Addition: Add the aldehyde solution dropwise to the carbohydrazide solution under continuous magnetic stirring.

-

Reflux: Add 2-3 drops of glacial acetic acid (catalyst to activate the carbonyl carbon). Reflux the mixture at 80°C for 4–6 hours.

-

Isolation: Cool the reaction mixture to 4°C overnight. Collect the resulting precipitate via vacuum filtration.

-

Purification: Wash the solid with ice-cold ethanol followed by diethyl ether. Recrystallize from anhydrous methanol and dry under vacuum over anhydrous CaCl₂.

Protocol B: Synthesis of Transition Metal Complexes